molecular formula C5H12N2O2S B1332412 1-(Methylsulfonyl)piperazine CAS No. 55276-43-2

1-(Methylsulfonyl)piperazine

Cat. No. B1332412
CAS RN: 55276-43-2
M. Wt: 164.23 g/mol
InChI Key: ZZAKLGGGMWORRT-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperazine is an organic compound with the molecular formula C5H12N2O2S . It has a molecular weight of 164.23 g/mol . This compound is used as an intermediate for pharmaceutical and chemical research .


Synthesis Analysis

The synthesis of 1-(Methylsulfonyl)piperazine can be achieved through two main methods. One method involves the addition of methanesulfonyl chloride to N-methylpiperazine . The other method involves the direct reaction of methanesulfonyl chloride and N-methylpiperazine .


Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule is InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 .


Chemical Reactions Analysis

1-(Methylsulfonyl)piperazine is involved in various organic synthesis reactions due to its properties. It often serves as a deprotecting reagent in sulfonyl sulfide reactions .


Physical And Chemical Properties Analysis

1-(Methylsulfonyl)piperazine has a molecular weight of 164.23 g/mol . It has a computed XLogP3-AA value of -1.1, indicating its solubility in water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of Application : “1-(Methylsulfonyl)piperazine” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives, including “1-(Methylsulfonyl)piperazine”, involves various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes : The synthesis methods mentioned have been reported to be effective in producing piperazine derivatives, including “1-(Methylsulfonyl)piperazine”. However, the specific results or outcomes, including any quantitative data or statistical analyses, are not mentioned in the sources .
  • Scientific Field : Organic Chemistry
  • Summary of Application : “1-(Methylsulfonyl)piperazine” is used in the synthesis of various pharmaceutical compounds . It’s also used in the production of other piperazine derivatives, such as 1-methyl-4-(methylsulfonyl)piperazine, 1-(Methylsulfonyl)piperidine-4-carbaldehyde, 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride, and 1-(Methylsulfonyl)piperidine-2-carboxylic acid .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in various chemical reactions to produce the aforementioned derivatives . The specific methods of application or experimental procedures would depend on the desired end product and may involve various organic synthesis techniques .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not mentioned in the sources . However, the compound is commercially available, suggesting that its synthesis is well-established and reliable .
  • Scientific Field : Organic Chemistry
  • Summary of Application : “1-(Methylsulfonyl)piperazine” is used in the synthesis of various pharmaceutical compounds . It’s also used in the production of other piperazine derivatives, such as 1-methyl-4-(methylsulfonyl)piperazine, 1-(Methylsulfonyl)piperidine-4-carbaldehyde, 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride, and 1-(Methylsulfonyl)piperidine-2-carboxylic acid .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in various chemical reactions to produce the aforementioned derivatives . The specific methods of application or experimental procedures would depend on the desired end product and may involve various organic synthesis techniques .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not mentioned in the sources . However, the compound is commercially available, suggesting that its synthesis is well-established and reliable .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1-(Methylsulfonyl)piperazine is used as an intermediate for pharmaceutical and chemical research . Its future directions are likely to be influenced by the development of new synthesis methods and applications in pharmaceutical research.

properties

IUPAC Name

1-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAKLGGGMWORRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)piperazine

CAS RN

55276-43-2
Record name 1-(Methylsulfonyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methanesulfonyl chloride (1.85 ml, 24 mmol) and piperazine (2.06 g, 24 mmol) in dichloromethane (60 ml) was stirred at room temperature for 14 hours. The mixture was basified with aqueous sodium hydroxide and filtered. The filtrate was washed with water, dried (magnesium sulfate) and evaporated down to give the title sulfonamide.
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1.85 mL
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2.06 g
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60 mL
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Synthesis routes and methods II

Procedure details

N-tert-butyloxycarbonylpiperazine (1.0 g, 5.34 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (1.45 mL, 10.68 mmol), followed by methanesulfonyl chloride (0.50 mL, 6.44 mmol) in 5 mL of ether were added, and stirred at 0° C. for 1 hour and at room temperature for 2 hours. Solvents were removed and 40 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with brine (30 mL×3) and dried over anhydrous sodium sulfate. After filtered, the filtrate was concentrated in vacuo to yield 1.314 g of N-tert-butyloxycarbonyl-N'-methanesulfonyl-piperazine in 93% yield. MS m/z M+NH4 =282. H1 -NMR (in CDCl3) δ=1.48 (s, 9H, Boc), 2.79 (s, 3H, S-CH3), 3.18 (t, 4H, piperazine), 3.55 (t, 4H, piperazine). The obtained N-tert-butyloxycarbonyl-N'-methanesulfonyl-piperazine (1.3 g, 4.97 mmol) was dissolved in 10 mL of 20% trifluoroacetic acid in methylene chloride and stirred at room temperature for 30 minutes. Solvent and trifluoroacetic acid were removed to obtain N-methanesulfonylpiperazine trifluoroacetic acid salt in quantitative yield. MS m/z M+H=165, H1 -NMR (in MeOH-d4) δ=2.95 (s, 3H, S-CH3), 3.35 (m, 4H, piperazine), 3.5 (m, 4H, piperazine). The obtained N-methanesulfonylpiperazine trifluoroacetic acid salt (2.2 g) was dissolved in 30 mL of acetonitrile and cooled in an ice bath. Solid sodium bicarbonate was added to the acetonitrile solution and stirred for 2 hours. Solid was filtered off and the filtrate was concentrated in vacuo to yield N-methanesulfonylpiperazine in quantitative yield. MS m/z M+H=165, M+NH4 =182; H1 -NMR (in MeOH-d4) δ=2.85 (s, 3H, S-CH3), 2.95 (t, 4H, 3.22 (t, 4H, piperazine). Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-methanesulfonylpiperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), base-treated salt free form of 1-methanesulfonylpiperazine (999 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.0 g) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
Quantity
2.2 g
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30 mL
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Synthesis routes and methods III

Procedure details

N-tert-butoxycarbonyl-N'-methylsulfonylpiperazine (3.84 g, 14.5 mmol) was suspended in methylene chloride (100 mL) under nitrogen and trifluoroacetic acid (10 mL) was added. After 3 hours, the reaction mixture was concentrated in vacuo and the residue dissolved in water (150 mL). The aqueous layer was washed with ether (2×75 mL). The pH of the aqueous layer was then adjusted to 10 and it was extracted with methylene chloride (3×120 mL). The methylene chloride layers were dried over magnesium sulfate, and concentrated in vacuo to give 0.99 g of N-methylsulfonylpiperazine. Further extraction of the aqueous layer with 10% methanol/methylene chloride (3×120 mL) afforded 0.44 g of N-methylsulfonylpiperazine, for a total of 1.43 g (59%).
Quantity
3.84 g
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reactant
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10 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of cis-2,6-dimethylpiperazine and triethylamine in DCM at 0° C. was added dropwise methanesulphonyl chloride and the reaction mixture stirred at room temperature overnight. After quenching with water, extraction into DCM and being washed with brine, the organics were dried and the solvent removed under reduced pressure to yield 1-Methanesulfonyl-piperazine as a pale yellow solid.
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cis-2,6-dimethylpiperazine
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Synthesis routes and methods V

Procedure details

1-Boc-4-Methanesulfonyl-piperazine (10.4 g, 39.5 mmol) was dissolved in 50 mL CH2Cl2 and treated with 15 mL TFA. After stirring at RT for 18 h, the reaction was concentrated in vacuo, dissolved in 1 N HCl and extracted twice with CH2Cl2. The aqueous layer was basified to pH>12 with solid NaOH, then extracted twice with EtOAc. The EtOAc layer was washed with a mix of brine and 1N NaOH, dried over Na2SO4, filtered, and concentrated in vacuo, to yield the title compound as a clear liquid. MS (MH+)=NA; Calc'd 164.23 for C5H12N2O2S.
Quantity
10.4 g
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reactant
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50 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
HK Fun, CS Yeap, C Kumar, HS Yathirajan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecular salt, C5H13N2O2S+·Cl−, the complete cation is generated by crystallographic mirror symmetry, with both N atoms, the S atom and one C atom lying on the …
Number of citations: 8 scripts.iucr.org
D Osmaniye, BN Sağlık, S Levent… - Chemistry & …, 2021 - Wiley Online Library
The mechanism of action of nonsteroidal anti‐inflammatory drugs (NSAIDs) is inhibition of specific prostaglandin (PG) synthesis by inhibition of cyclooxygenase (COX) enzymes. The …
Number of citations: 10 onlinelibrary.wiley.com
HY Xiang, X Wang, YH Chen, X Zhang, C Tan… - European Journal of …, 2021 - Elsevier
In various human cancers, PI3Ks pathway is ubiquitously dysregulated and thus become a promising anti-cancer target. To discover new potent and selective PI3K inhibitors as …
Number of citations: 21 www.sciencedirect.com
M Prabhuswamy, C Parlak, CSC Kumar… - Chemical Data …, 2017 - Elsevier
The molecule, 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate is crystallized in the monoclinic crystal system under space group P2 1 /c and with unit cell parameters a = 6.951(…
Number of citations: 0 www.sciencedirect.com
D Osmaniye, C Türkeş, Y Demir, Y Özkay… - Archiv der …, 2022 - Wiley Online Library
Carbonic anhydrase (CA) enzymes are involved in many physiological events. These enzymes, which contain Zn 2+ in their structure, can be easily inhibited by dithiocarbamate …
Number of citations: 34 onlinelibrary.wiley.com
P Parsonidis, M Shaik, AP Serafeim, I Vlachou… - Molecules, 2019 - mdpi.com
Despite the fact that there are several anticancer drugs available, cancer has evolved using different pathways inside the cell. The protein tyrosine phosphatases pathway is responsible …
Number of citations: 6 www.mdpi.com
B Zhang, Q Zhang, Z Xiao, X Sun, Z Yang, Q Gu… - Bioorganic …, 2020 - Elsevier
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been regarded as promising targets for the treatment of cancer. Herein, we synthesized a new …
Number of citations: 13 www.sciencedirect.com
B KENATE - 2018 - etd.hu.edu.et
Piperazine derivatives have applications in diverse therapeutic areas including antitumor, antiulcer, anti-inflammatory, antiviral, and antihelmintics, antibacterial and antifungal properties…
Number of citations: 2 etd.hu.edu.et
X Sun, B Zhang, L Luo, Y Yang, B He, Q Zhang… - Bioorganic …, 2022 - Elsevier
Blocking the PI3K/AKT/mTOR pathway has been widely recognized as an attractive cancer therapeutic strategy because of its crucial role in cell growth and survival. In this study, a …
Number of citations: 6 www.sciencedirect.com
WF Zhu, X Zhai, S Li, YY Cao, P Gong, YJ Liu - Chinese Chemical Letters, 2012 - Elsevier
A series of 2,6-disubstituted-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and their cytotoxic activity against H460, HT-29, MDA-MB-231, U87MG and H1975 …
Number of citations: 19 www.sciencedirect.com

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